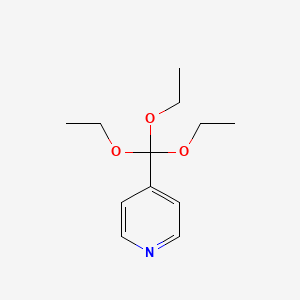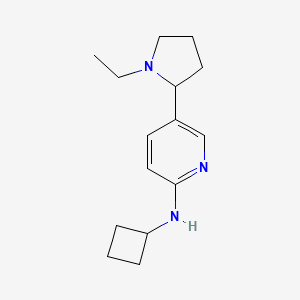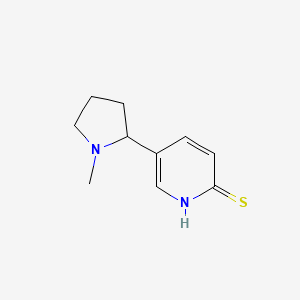
6-(2-Formylphenoxy)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-甲酰基苯氧基)烟酸是一种有机化合物,其特征在于烟酸部分被 2-甲酰基苯氧基取代
准备方法
合成路线和反应条件
6-(2-甲酰基苯氧基)烟酸的合成通常涉及 2-甲酰基苯酚与烟酸衍生物的缩合。 一种常见的方法包括在碳酸钾等碱存在下,使 2-甲酰基苯酚与 6-氯烟酸反应,然后酸化得到所需产物 .
工业生产方法
烟酸衍生物的工业生产方法通常涉及多组分反应和使用环境友好的试剂。 例如,烟酸可以通过 5-乙基-2-甲基吡啶用硝酸氧化来生产 . 这种方法虽然有效,但会产生一氧化二氮作为副产物,这对环境构成挑战。
化学反应分析
反应类型
6-(2-甲酰基苯氧基)烟酸会经历各种化学反应,包括:
氧化: 甲酰基可以被氧化成羧酸。
还原: 甲酰基可以被还原成醇。
取代: 苯氧基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂。
主要产物
氧化: 6-(2-羧基苯氧基)烟酸。
还原: 6-(2-羟基苯氧基)烟酸。
取代: 取决于所用亲核试剂的各种取代苯氧基衍生物。
科学研究应用
6-(2-甲酰基苯氧基)烟酸在科学研究中有多种应用:
化学: 用作配位化学中的配体,与金属形成络合物.
医药: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于合成先进材料,并作为其他化合物的先驱.
作用机制
6-(2-甲酰基苯氧基)烟酸的作用机制涉及其与特定分子靶标的相互作用。 例如,在配位化学中,它充当配体,通过其羧基和甲酰基与金属离子结合。 这种结合可以影响金属中心的电子性质,导致各种催化活性 .
相似化合物的比较
类似化合物
2-甲酰基苯氧基乙酸: 结构相似,但具有乙酸部分而不是烟酸.
6-羟基苯并呋喃: 包含苯并呋喃环而不是烟酸部分.
独特性
6-(2-甲酰基苯氧基)烟酸的独特性在于它结合了烟酸部分和甲酰基苯氧基。 这种结构使其能够参与广泛的化学反应,并与金属形成稳定的络合物,使其在合成和工业应用中都具有价值 .
属性
分子式 |
C13H9NO4 |
|---|---|
分子量 |
243.21 g/mol |
IUPAC 名称 |
6-(2-formylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-8-10-3-1-2-4-11(10)18-12-6-5-9(7-14-12)13(16)17/h1-8H,(H,16,17) |
InChI 键 |
SKSSJJQVNAKLTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)


![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)

![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)






![2-(tert-Butyl)-6-nitrobenzo[d]oxazole](/img/structure/B11813819.png)

